5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide
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Overview
Description
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a thiazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group through a sulfonylation reaction. The thiazole ring is then incorporated via a coupling reaction, and the final product is obtained through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
JNJ-42226314: A compound with a similar piperazine and fluorophenyl structure, known for its selective inhibition of monoacylglycerol lipase.
Indole Derivatives: Compounds containing indole and piperazine moieties, studied for their diverse biological activities.
Uniqueness
5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide is unique due to its combination of a piperazine ring, a thiazole ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H23FN4O4S2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopentanamide |
InChI |
InChI=1S/C19H23FN4O4S2/c1-14-13-21-19(29-14)22-17(25)3-2-4-18(26)23-9-11-24(12-10-23)30(27,28)16-7-5-15(20)6-8-16/h5-8,13H,2-4,9-12H2,1H3,(H,21,22,25) |
InChI Key |
QPOWAVHDXNHVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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